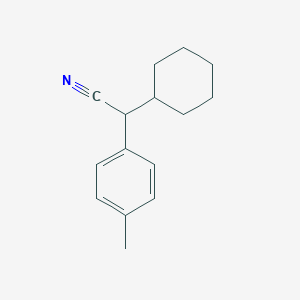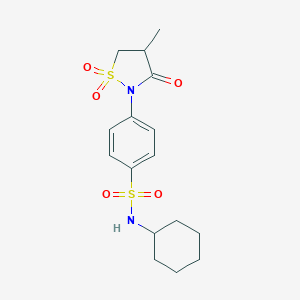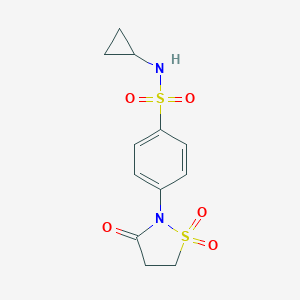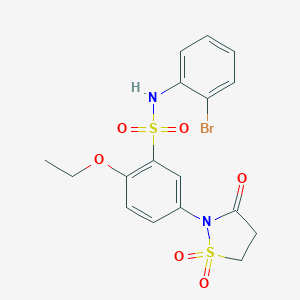![molecular formula C19H22N4S B241056 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a pyrimidinecarbonitrile derivative that has been found to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study.
Mechanism Of Action
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is then transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death.
Biochemical And Physiological Effects
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has a range of biochemical and physiological effects, including the depletion of dopamine levels in the brain and the induction of oxidative stress. 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has also been found to cause motor deficits and other Parkinson's-like symptoms in primates.
Advantages And Limitations For Lab Experiments
One advantage of using 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile in lab experiments is its ability to induce Parkinson's-like symptoms in primates, making it a useful tool for studying the disease and potential treatments. However, one limitation is that 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is a toxic compound and must be handled with care.
Future Directions
There are many future directions for research on 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, including the development of new treatments for Parkinson's disease and the study of its potential use in other areas of scientific research. Some potential areas of research include the study of 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile's effects on other neurotransmitter systems and the development of new animal models for studying Parkinson's disease. Additionally, researchers may continue to investigate the mechanisms underlying 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile's effects on dopaminergic neurons and explore potential ways to mitigate its toxic effects.
Synthesis Methods
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile can be synthesized using a variety of methods, including the reaction of 2-methylcyclohexylamine with 2-chloro-4,6-diphenylpyrimidine-5-carbonitrile, followed by the addition of methyl mercaptan. Other methods include the reaction of 2-methylcyclohexylamine with 2-chloro-4,6-diphenylpyrimidine-5-carbonitrile, followed by the addition of methyl iodide and sodium hydride.
Scientific Research Applications
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been studied for its potential use in a range of scientific research applications, including its use as a tool to study Parkinson's disease. 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been found to cause Parkinson's-like symptoms in primates, making it a useful tool for studying the disease and potential treatments.
properties
Product Name |
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile |
|---|---|
Molecular Formula |
C19H22N4S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[(2-methylcyclohexyl)amino]-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H22N4S/c1-13-8-6-7-11-16(13)21-18-15(12-20)17(22-19(23-18)24-2)14-9-4-3-5-10-14/h3-5,9-10,13,16H,6-8,11H2,1-2H3,(H,21,22,23) |
InChI Key |
YXNGBBMSQUFKOG-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Canonical SMILES |
CC1CCCCC1NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)

![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)


![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)
![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
